N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Description
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 4, and 6, and an acetamide moiety at position 2. The compound’s synthesis typically involves acetylation of the corresponding aminopyrazolopyridine precursor under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-5-7(2)12-11-9(6)10(13-8(3)16)14-15(11)4/h5H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOAKLOOULAASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320758 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-86-4 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by reacting suitable arylhydrazines with β-ketoesters or β-diketones under acidic or basic conditions to form aminopyrazoles.
Acetamide Formation: The final step involves the acylation of the pyrazolo[3,4-b]pyridine derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Neuroprotective Effects
Another significant application is in neuroprotection. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate neuroinflammatory pathways, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Applications
Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory disorders like rheumatoid arthritis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics amid rising antibiotic resistance.
Material Science Applications
Polymer Composites
In material science, this compound is used as a functional additive in polymer composites. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in aerospace and automotive industries.
Case Studies
Mechanism of Action
The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, its inhibition of phosphodiesterase-4 can lead to increased levels of cyclic AMP, which has various downstream effects on cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide and related pyrazolo[3,4-b]pyridine derivatives:
Structural and Functional Analysis
Replacement of the acetamide group with chloro () likely increases electrophilicity but reduces hydrogen-bonding capacity, which may explain its discontinued status due to reactivity or toxicity concerns .
Synthetic Pathways: The target compound and its dimethyl analog (7a) are synthesized via acetylation of aminopyrazolopyridines using acetic anhydride . In contrast, halogenated derivatives (e.g., 2-chloro analog) may require alternative acylating agents.
Biological Activity :
- The aryl- and naphthyl-substituted analog (20) () demonstrates cytotoxic effects, suggesting that bulky aromatic groups enhance interaction with biological targets (e.g., DNA topoisomerases) .
- Fluorinated derivatives () are patented for improved pharmacokinetics, indicating that halogenation can refine drug-like properties .
Research Findings and Data
Physicochemical Properties
- Melting Points : The dimethyl analog (7a) has a high melting point (290–292°C), attributed to strong intermolecular hydrogen bonding via the acetamide group . The target compound’s melting point is unreported but expected to be similar.
- Spectroscopic Data : IR spectra for acetamide derivatives show characteristic C=O stretches (~1680 cm⁻¹), while NMR spectra confirm methyl and acetamide substituents .
Biological Activity
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.33 g/mol
- InChIKey : WVIRGRQQDDAFTP-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves the reaction of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically yields the desired acetamide through nucleophilic substitution.
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance:
- A study by Xia et al. (2022) reported that certain pyrazole compounds showed potent antitumor activity with IC50 values as low as 49.85 µM against various cancer cell lines .
- Another investigation indicated that compounds derived from pyrazole scaffolds could induce apoptosis in cancer cells and inhibit tumor growth effectively .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been highlighted:
- In a comparative study, several pyrazole compounds exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives showed up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- A recent study synthesized a series of pyrazole derivatives linked to triazoles and assessed their antibacterial activities using the agar dilution technique. Some derivatives showed promising results against various bacterial strains .
Case Study 1: Antitumor Activity Evaluation
In a controlled study involving this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 | 49.85 | Apoptosis |
| B | NCI-H460 | 30.00 | Autophagy |
This data indicates significant cytotoxic effects on lung cancer cell lines.
Case Study 2: Anti-inflammatory Assessment
A comparative analysis of various pyrazole compounds against inflammatory markers revealed:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| C | 85 | 90 |
| D | 76 | 86 |
These findings suggest that certain derivatives possess strong anti-inflammatory properties comparable to established treatments.
Q & A
Q. What are the optimal synthetic routes for N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles. For example, analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) are synthesized via stepwise acylation and cyclization under reflux with catalysts like piperidine (). To optimize yield:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity ().
- Control temperature (0–5°C for intermediates, room temperature for cyclization) to minimize side reactions ().
- Purify via recrystallization from ethanol or acetonitrile to achieve >90% purity ().
- Monitor reactions using TLC or LC-MS for real-time progress ().
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to assign methyl groups (δ 2.03–2.5 ppm for acetamide CH3) and pyrazole/pyridine protons (δ 6.8–8.6 ppm) ().
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in DMSO (for biological assays) or chloroform (for NMR). Stability studies in aqueous buffers (pH 4–9) require HPLC monitoring to detect hydrolysis of the acetamide group ().
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity or regioselectivity)?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict regioselectivity in cyclization steps (e.g., pyrazole vs. pyridine ring formation) ().
- Use molecular dynamics simulations to model protein-ligand interactions if bioactivity contradicts kinase inhibition assays (e.g., FGFR1 vs. VEGFR2 selectivity) ().
- Compare experimental NMR data with computed chemical shifts using software like Gaussian or ORCA ().
Q. What strategies mitigate side reactions during functionalization of the pyrazolo[3,4-b]pyridine core?
- Methodological Answer :
- Protect reactive sites (e.g., NH groups) with Boc or acetyl before introducing substituents ().
- Use microwave-assisted synthesis to accelerate reactions and reduce decomposition (e.g., 30 min vs. 36 hours for amide coupling) ().
- Screen transition-metal catalysts (e.g., Pd/Cu for cross-couplings) to improve selectivity ().
Q. How do steric and electronic effects of the 1,4,6-trimethyl groups influence the compound’s reactivity?
- Methodological Answer :
- Steric effects : Methyl groups at positions 1, 4, and 6 hinder electrophilic substitution at adjacent positions, directing reactivity to the pyrazole ring ().
- Electronic effects : Methyl groups donate electron density via σ-C-H bonds, increasing pyridine ring basicity (pKa ~4.5–5.5) ().
- Validate via Hammett plots or kinetic isotope effect studies ().
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
